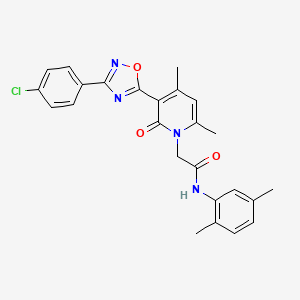

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

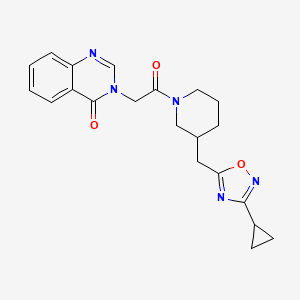

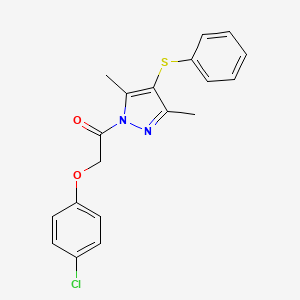

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine (MBSO) is a highly potent and selective sulfoximine derivative that has been studied extensively in the field of medicinal chemistry. MBSO is a small molecule inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs. It has been used as a tool to study the role of CYP2C9 in drug metabolism and as a potential therapeutic agent for the treatment of various diseases.

Applications De Recherche Scientifique

Ortho-Directed Lithiation

- S-methyl-N-(trimethylsilyl)-S-phenylsulfoximine, a variant of the compound , facilitates ortho-directed lithiation. This process enables the production of ortho-lithiated species, which can interact with various electrophiles effectively. This reaction is significant in the synthesis of complex organic molecules (Levacher et al., 1999).

Diastereoselective Additions

- Lithiated N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine undergoes diastereoselective addition reactions with imines and aldehydes. The diastereoselectivity of these reactions varies based on the substituents involved, highlighting the compound's utility in stereoselective synthesis (Pyne & Dikić, 1990).

Stereoselective Cycloaddition

- The compound has been utilized in stereoselective [3+2] cycloadditions with N-tert-butanesulfinyl imines and arynes. This method allows for the synthesis of cyclic sulfoximines, demonstrating the compound's versatility in creating complex molecular structures (Ye et al., 2014).

Palladium-Catalyzed N-Arylation

- S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine has been used in palladium-catalyzed N-arylation reactions. This approach leads to the formation of various N-arylated sulfoximines, a key step in synthesizing pharmacologically relevant compounds (Bolm & Hildebrand, 2000).

Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl imines, derived from the compound, are crucial intermediates in the asymmetric synthesis of amines. They enable the creation of a wide range of enantioenriched amines, emphasizing the compound's importance in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Chiral Sulfur Compounds Synthesis

- The compound is involved in the synthesis of chiral sulfur compounds, specifically in the diastereoselective addition reactions with ketones. This application is pivotal in the field of chiral chemistry, essential for developing enantioselective pharmaceuticals (Pyne, Dong, Skelton, & White, 1994).

Propriétés

IUPAC Name |

tert-butyl-dimethyl-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSSi/c1-13(2,3)17(5,6)14-16(4,15)12-10-8-7-9-11-12/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYBJZBSXQJJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N=S(=O)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2689232.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)

![N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2689242.png)

![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2689243.png)

![N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)

![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)